What is Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate?
What is Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate?
An In-Depth Technical Guide to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Abstract
This technical guide provides a comprehensive overview of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, a key chemical intermediate with significant potential in materials science and as a scaffold in medicinal chemistry. The document elucidates the compound's chemical and physical properties, details its synthesis pathway from common precursors, and explores its functional applications, with a particular focus on its role as a monomer in the creation of novel biobased polyesters. While direct biological activity data for the title compound is limited, this guide contextualizes its potential by examining the well-documented pharmacological activities of the pyrazine core and its derivatives, including the corresponding diacid, which has been investigated for antitubercular properties. Methodologies for synthesis, hydrolysis, and polymerization are presented to provide researchers, scientists, and drug development professionals with a foundational understanding of this versatile molecule.
Introduction: The Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a 1,4-diazabenzene heterocycle, is a privileged scaffold in both medicinal and materials chemistry.[1][2] Its unique electronic properties, arising from the two nitrogen atoms, allow it to serve as a versatile building block for creating molecules with a wide array of biological activities and material properties.[2] Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1][3] In materials science, the rigidity and coordination potential of the pyrazine core are exploited in the synthesis of polymers and metal-organic frameworks (MOFs).[1]
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS 77479-01-7) is an ester derivative featuring this central pyrazine ring, symmetrically functionalized at the 2 and 5 positions with two methyl propanoate chains.[1] This structure makes it a valuable and reactive building block for further chemical modification.[1] Its primary utility lies in its role as a key intermediate, which can be readily hydrolyzed to its corresponding dicarboxylic acid, 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid, or used directly in polymerization and other synthetic applications.[1][4] This guide will delve into the technical details of this compound, from its synthesis to its application, providing a robust resource for scientific professionals.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. Key identifiers and computed properties for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate | [1][5] |
| CAS Number | 77479-01-7 | [1][5] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][5] |
| Molecular Weight | 252.27 g/mol | [1][5] |
| InChIKey | CAVDNRICPLKYEH-UHFFFAOYSA-N | [5] |
| Canonical SMILES | COC(=O)CCC1=NC=C(CCC(=O)OC)N=C1 | [6] |
| Topological Polar Surface Area | 78.4 Ų | [5] |
| Rotatable Bond Count | 6 | [7] |
Spectroscopic Characterization
While specific, detailed spectra are not widely published in peer-reviewed literature, spectroscopic data for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is available in chemical databases such as PubChem.[5] The expected spectral characteristics are as follows:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the two equivalent pyrazine ring protons, two triplets corresponding to the methylene groups adjacent to the ring and the carbonyl group, and a singlet for the six equivalent methyl ester protons.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the two non-equivalent methylene carbons in the propanoate chain, and the two distinct carbons of the pyrazine ring (one substituted, one unsubstituted).[5]
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Mass Spectrometry (GC-MS): Electron impact mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 252. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃, M-31), carbomethoxy groups (-COOCH₃, M-59), and cleavage of the propanoate side chains.[5]
Synthesis and Chemical Reactivity
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is primarily a synthetic compound, prepared from its corresponding dicarboxylic acid precursor. Its chemical reactivity is dominated by the ester functionalities and the pyrazine core.
Synthesis Pathway
The synthesis is a two-stage process that begins with a readily available starting material, 2,5-dimethylpyrazine.
Caption: Synthesis of the target compound from 2,5-dimethylpyrazine.
Stage 1: Synthesis of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid (Precursor)
The dicarboxylic acid precursor is typically synthesized via the oxidation of 2,5-dimethylpyrazine using a strong oxidizing agent like potassium permanganate (KMnO₄) under acidic conditions.[5]
Stage 2: Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
The target diester is synthesized via a Fischer esterification of the diacid precursor.[1] This is an acid-catalyzed reaction with an alcohol, in this case, methanol.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3'-(pyrazine-2,5-diyl)dipropanoic acid (1.0 eq).
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Reagent Addition: Add an excess of anhydrous methanol (which also serves as the solvent, typically 10-20 mL per gram of diacid).
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Catalyst: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
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Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
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Neutralization: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
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Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Key Chemical Reactions: Hydrolysis
A primary reaction of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is its hydrolysis back to the parent dicarboxylic acid. This reaction is crucial as it unmasks the reactive carboxyl groups, making the molecule suitable for applications where the acid functionality is required, such as in the synthesis of amides or certain coordination polymers.[1]
Caption: Two-step polymerization process using the title compound.
Pharmaceutical and Agrochemical Synthesis
The pyrazine core is a common feature in many bioactive molecules. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is explored as an intermediate for creating novel compounds with potential anti-inflammatory and antimicrobial properties. [1]The propanoate side chains offer flexible linkers that can be further functionalized, for example, by converting the esters to amides, hydrazides, or other derivatives to modulate biological activity and pharmacokinetic properties. While specific examples originating from this exact diester are not prominent in the literature, the strategy is well-established in medicinal chemistry. [1][10]
Biological Activity Context
Direct experimental data on the biological activity of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is scarce. However, its potential can be inferred from studies on its parent diacid and the broader class of pyrazine derivatives.
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Antitubercular Potential: Research involving the hydrolyzed form, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid, has included investigations into its potential anti-tuberculosis effects. [1]This aligns with the known activity of pyrazinamide, a frontline antitubercular drug, highlighting the importance of the pyrazine scaffold in this therapeutic area.
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General Antimicrobial and Anticancer Activity: The pyrazine nucleus is integral to numerous compounds with demonstrated antimicrobial and anticancer activities. [3][10]The mechanism often involves the ability of the pyrazine nitrogen atoms to interact with biological targets like enzymes or receptors.
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Reactivity and Potential Toxicity: A study on the related compound 3,6-dihydropyrazine-2,5-dipropanoic acid, a cyclic dimerization product of 5-aminolevulinic acid, demonstrated that it can cause DNA strand breaks in the presence of copper ions. [11]This suggests that the pyrazine ring system, under certain biological conditions, may be involved in redox processes that could lead to cellular damage, a property that can be exploited in drug design (e.g., for anticancer agents) but also indicates a potential for toxicity that requires careful evaluation.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by the European Directorate for the Quality of Medicines & HealthCare, Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is classified with the following hazards:
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash hands thoroughly after handling.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This compound is intended for research use only and should be handled in a well-ventilated area (e.g., a fume hood) by trained personnel using appropriate personal protective equipment (PPE). [1]
Conclusion
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a symmetrically substituted pyrazine derivative of significant interest as a chemical intermediate. While it is not a widely studied end-product, its value lies in its utility as a monomer for creating advanced, biobased polyesters and as a versatile scaffold for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors. Its chemical reactivity, centered on the ester groups and the pyrazine core, allows for a range of functional modifications. Future research will likely focus on exploiting this molecule to build novel polymers with tailored properties and to synthesize new libraries of pyrazine-based compounds for biological screening, leveraging the proven therapeutic potential of the pyrazine pharmacophore.
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Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate - Ficha de Datos de Seguridad. European Directorate for the Quality of Medicines & HealthCare.
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Mori, M., Bechara, E. J., & Di Mascio, P. (2000). DNA damage by 3,6-dihydropyrazine-2,5-dipropanoic acid, the cyclic dimerization product of 5-aminolevulinic acid. Archives of biochemistry and biophysics, 379(1), 131–136.
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3,3'-(Pyrazine-2,5-diyl)dipropanoic acid. ChemScene.
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